N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide: is a chemical compound with the molecular formula C14H17N3O. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been used as covalent inhibitors , indicating that they might interact with their targets through covalent bonding.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been used in the development of anti-tb compounds , suggesting that they may affect the biochemical pathways related to tuberculosis.
Pharmacokinetics
It has been noted that some imidazo[1,2-a]pyridine analogues displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have a potent antimicrobial effect.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with cyclopentylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 2-methylimidazo[1,2-a]pyridine-3-carboxamide
- N-cyclopentylimidazo[1,2-a]pyridine-3-carboxamide
- 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Comparison: N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to the presence of both the cyclopentyl and 2-methyl groups, which contribute to its distinct chemical and biological properties. Compared to its analogues, it exhibits enhanced stability and potency in various applications .
Properties
IUPAC Name |
N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-13(14(18)16-11-6-2-3-7-11)17-9-5-4-8-12(17)15-10/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDICXCSGPQKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806637 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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